molecular formula C26H34N4O3 B10836950 2-Amino-2-((4-(5-(3,4-dipropylphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol

2-Amino-2-((4-(5-(3,4-dipropylphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol

Cat. No.: B10836950
M. Wt: 450.6 g/mol
InChI Key: KVXIWHRSUIQTTC-UHFFFAOYSA-N
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Preparation Methods

The preparation of compound “US9181182, 47” involves computer-aided drug design and the application of isosteres to eliminate unwanted kinase activities . The synthetic route typically includes the following steps:

    Synthesis of the core structure: The core structure is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.

    Introduction of functional groups: Functional groups are introduced to the core structure to enhance the compound’s selectivity and potency.

    Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for this compound would likely involve scaling up the synthetic route while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Compound “US9181182, 47” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups, enhancing its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially improving its selectivity and potency.

    Substitution: Substitution reactions can introduce different functional groups, allowing for the fine-tuning of the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include modified versions of the compound with enhanced or altered biological activity.

Scientific Research Applications

Compound “US9181182, 47” has several scientific research applications, including:

Properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

2-amino-2-[[4-[5-(3,4-dipropylphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol

InChI

InChI=1S/C26H34N4O3/c1-3-6-18-10-11-20(14-19(18)7-4-2)25-28-24(29-33-25)22-8-5-9-23-21(22)12-13-30(23)15-26(27,16-31)17-32/h5,8-11,14,31-32H,3-4,6-7,12-13,15-17,27H2,1-2H3

InChI Key

KVXIWHRSUIQTTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCN(C4=CC=C3)CC(CO)(CO)N)CCC

Origin of Product

United States

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